3-Hydroxy-6-methylpicolinamide
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Overview
Description
3-Hydroxy-6-methylpicolinamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylpicolinamide typically involves the reaction of 3-hydroxy-6-methylpyridine with an appropriate amide-forming reagent. One common method is the reaction of 3-hydroxy-6-methylpyridine with methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion to the desired amide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-6-methylpicolinamide.
Reduction: Formation of 3-hydroxy-6-methylpicolinamine.
Substitution: Formation of 3-halogen-6-methylpicolinamide derivatives.
Scientific Research Applications
3-Hydroxy-6-methylpicolinamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions, which are studied for their biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to chelate metal ions also plays a role in its biological activity, as metal ion chelation can affect various biochemical processes .
Comparison with Similar Compounds
- 3-Hydroxy-2-methylpicolinamide
- 3-Hydroxy-4-methylpicolinamide
- 3-Hydroxy-5-methylpicolinamide
Comparison: 3-Hydroxy-6-methylpicolinamide is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure can influence its reactivity and interaction with biological targets compared to other similar compounds. For instance, the position of the methyl group can affect the compound’s steric and electronic properties, leading to differences in its chemical behavior and biological activity .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-hydroxy-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(10)6(9-4)7(8)11/h2-3,10H,1H3,(H2,8,11) |
InChI Key |
HYZNHIZBFHIYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
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